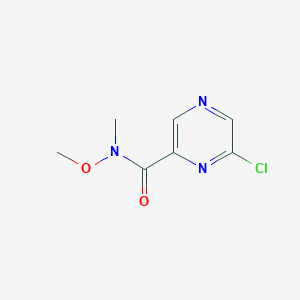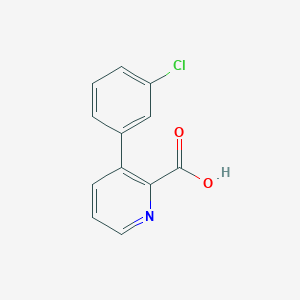
3-(3-Chlorophenyl)picolinic acid
Vue d'ensemble
Description
“3-(3-Chlorophenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)picolinic acid” and its derivatives has been studied . The researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram, in order to explore a new herbicidal molecule .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)picolinic acid” can be analyzed using various techniques such as FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G(d,p) basis set .Chemical Reactions Analysis
The interaction between chromium(III) and picolinic acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)picolinic acid” include its molecular formula C12H8ClNO2 and molecular weight 233.65 .Applications De Recherche Scientifique
OLED Stability and Synthesis
- The stability of blue phosphorescent organic light-emitting diodes (OLEDs) based on picolinate derivatives has been studied, identifying the cleavage of the picolinate ligand as a potential cause of device instability. This insight has been used to advantageously synthesize tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare (Baranoff et al., 2012).
Coordination Chemistry
- Research into the coordination modes of picolinic acid derivatives, including 3-hydroxypicolinic acid, has led to the synthesis and structural determination of various palladium(II), platinum(II), and rhenium(V) complexes. These findings contribute to our understanding of metal-ligand interactions in coordination chemistry (Quintal et al., 2000).
Environmental Chemistry and Wastewater Treatment
- Picolinic acid has been employed to enhance the Fenton reaction, traditionally used for wastewater treatment. The use of picolinic acid aids in accelerating iron cycling, extends the pH range, and improves the balance between oxidation universality and selectivity (Yang et al., 2021).
Catalysis and Chemical Synthesis
- Complexes derived from picolinic acid have been used as catalysts in various chemical transformations. For instance, oxorhenium(V) chelates with picolinic acid derivatives have shown remarkable catalytic activity for the carboxylation of ethane, presenting an innovative approach to alkane functionalization (Kirillov et al., 2005).
Developmental and Neurological Studies
- Investigations have been conducted to understand the effects of prenatal and postnatal exposure to picolinic acid derivatives on neurological development. These studies contribute valuable data to the fields of developmental biology and neurology (Bailey et al., 2008).
Material Science and Optoelectronics
- Picolinic acid derivatives have been utilized in the field of material science, particularly in the development and understanding of metal-organic frameworks (MOFs). These compounds have been explored for their potential applications in areas such as sensing, catalysis, and optoelectronics (Gu et al., 2017).
Biodegradation and Environmental Microbiology
- Research has identified gene clusters responsible for the degradation of picolinic acid, enhancing our understanding of the catabolic mechanisms of this compound in bacteria. This knowledge is vital for bioremediation and environmental microbiology (Qiu et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCUTDDETDNGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



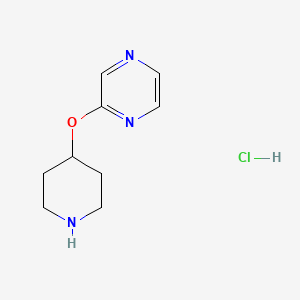
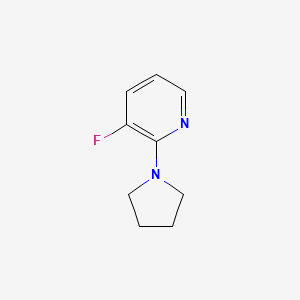
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
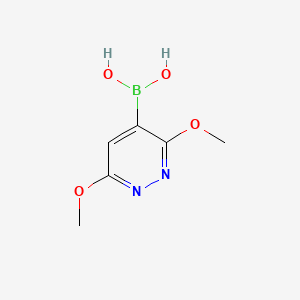
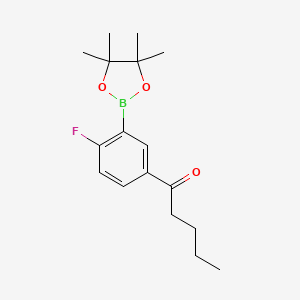
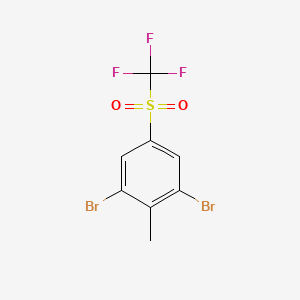

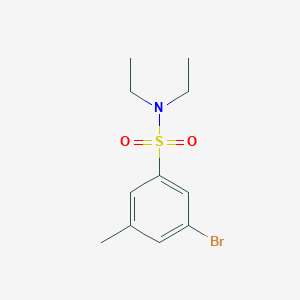

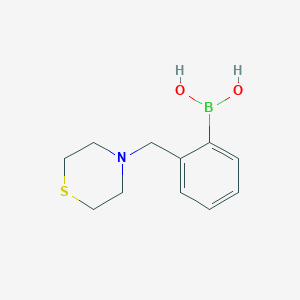

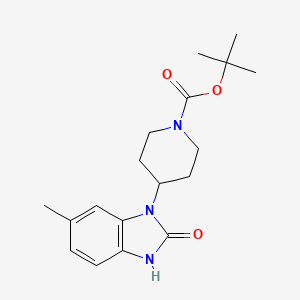
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)
